N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide
Description
N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group, a methoxy-substituted phenoxy chain, and a conjugated (Z)-configured oxazolylidene moiety. Its structural uniqueness lies in the 1,3-oxazole core, which distinguishes it from thiazolidinone or triazole-based analogs commonly reported in medicinal chemistry .
Properties
Molecular Formula |
C25H19ClN2O5 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H19ClN2O5/c1-31-22-13-16(12-20-25(30)33-24(28-20)17-6-3-2-4-7-17)10-11-21(22)32-15-23(29)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,29)/b20-12+ |
InChI Key |
GGRQGNOPJRJLSW-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorophenyl group, a methoxy group, and an oxazoline moiety. Its molecular formula is C₁₈H₁₈ClN₃O₃, with a predicted density of 1.31 g/cm³ and a pKa of approximately 12.53 .
Mechanisms of Biological Activity
-
Anticancer Activity :
- Oxime Derivatives : The introduction of oxime groups in similar compounds has been shown to enhance biological activity. For instance, oxime derivatives can inhibit key enzymes involved in cancer progression such as lipoxygenase and proteinase . This suggests that this compound may exhibit similar properties.
- Cell Line Studies : Preliminary studies have indicated that compounds with structural similarities demonstrate significant cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT116) and lung cancer (A549) cells .
-
Anti-inflammatory Properties :
- Compounds containing oxime groups have also been reported to exert anti-inflammatory effects by modulating the activity of inflammatory mediators. This includes inhibition of nitric oxide production and modulation of cytokine release .
- In Vivo Models : Animal models show that similar compounds can reduce inflammation markers in conditions like rheumatoid arthritis and colitis, suggesting potential therapeutic applications for this compound.
Table 1: Summary of Biological Activities
Notable Research Findings
Research indicates that compounds with structural features similar to this compound exhibit promising results in various biological assays:
- Inhibition of Tumor Growth : Studies have shown significant reductions in tumor size in xenograft models treated with similar oxime-containing compounds.
- Mechanistic Insights : Molecular docking studies suggest that the compound may interact with key proteins involved in cell signaling pathways related to cancer proliferation.
Comparison with Similar Compounds
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides
- Structure: These derivatives feature a thiazolidinedione (2,4-dioxothiazolidine) ring instead of the 1,3-oxazole group. The thiazolidinedione moiety is a known pharmacophore for peroxisome proliferator-activated receptor (PPAR-γ) agonism, linked to hypoglycemic activity .
- Substitution at the N-position (e.g., nitro phenyl in compound 3c ) modulates solubility and bioavailability, similar to the 3-chlorophenyl group in the target molecule.
- Activity : Thiazolidinedione derivatives in demonstrated significant hypoglycemic activity in murine models, whereas the target compound’s oxazole core may prioritize metabolic stability over PPAR-γ activation .
N-(4-Ethoxyphenyl)-2-[(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
- Structure: This compound () includes a fluorophenylimino group and an allyl-substituted thiazolidinone.
- The allyl substituent introduces steric bulk, which may hinder rotational freedom compared to the planar oxazolylidene group in the target compound .
Analogues with Sulfonyl and Aryl Modifications
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
- Structure: Features a phenylsulfonyl group and phenylimino substitution on a thiazolidinone core ().
- Key Differences: The sulfonyl group is strongly electron-withdrawing, which may stabilize the thiazolidinone ring but reduce nucleophilic reactivity compared to the oxazole core. The 2-methylphenyl acetamide group mirrors the 3-chlorophenyl substituent in the target compound, suggesting comparable steric environments .
- Activity : Sulfonyl-containing derivatives often exhibit enhanced anti-inflammatory activity, though this is context-dependent on the heterocyclic core .
Comparative Data Table
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
